FTI-277 hydrochloride
Description
Methyl (2S)-2-[[4-[[(2R)-2-amino-3-sulfanylpropyl]amino]-2-phenylbenzoyl]amino]-4-methylsulfanylbutanoate;hydrochloride is a synthetic small molecule characterized by a complex stereochemical and functional group architecture. Its structure includes:
- A methyl ester group at the C-terminus.
- A (2S)-configured amino acid backbone with a 4-methylsulfanyl substituent.
- A 2-phenylbenzoyl moiety linked to a (2R)-2-amino-3-sulfanylpropylamine group.
- A hydrochloride salt form, enhancing solubility for pharmacological applications.
This compound is structurally related to geranylgeranyltransferase-I (GGTase-I) inhibitors, which are studied for their roles in modulating protein prenylation and downstream signaling pathways in cancer and inflammatory diseases . Its design incorporates sulfhydryl and methylsulfanyl groups, which are critical for binding to enzymatic active sites and improving metabolic stability .
Properties
IUPAC Name |
methyl (2S)-2-[[4-[[(2R)-2-amino-3-sulfanylpropyl]amino]-2-phenylbenzoyl]amino]-4-methylsulfanylbutanoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N3O3S2.ClH/c1-28-22(27)20(10-11-30-2)25-21(26)18-9-8-17(24-13-16(23)14-29)12-19(18)15-6-4-3-5-7-15;/h3-9,12,16,20,24,29H,10-11,13-14,23H2,1-2H3,(H,25,26);1H/t16-,20+;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIAFFJUUNXEDEW-PXPMWPIZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CCSC)NC(=O)C1=C(C=C(C=C1)NCC(CS)N)C2=CC=CC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H](CCSC)NC(=O)C1=C(C=C(C=C1)NC[C@H](CS)N)C2=CC=CC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30ClN3O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl (2S)-2-[[4-[[(2R)-2-amino-3-sulfanylpropyl]amino]-2-phenylbenzoyl]amino]-4-methylsulfanylbutanoate; hydrochloride, also known as GGTI-298, is a compound of significant interest in the field of cancer research due to its biological activities. This article explores its mechanisms of action, biochemical pathways, and potential therapeutic applications.
- IUPAC Name : Methyl (2S)-2-[[4-[[(2R)-2-amino-3-sulfanylpropyl]amino]-2-phenylbenzoyl]amino]-4-methylsulfanylbutanoate; hydrochloride
- Molecular Formula : C22H29N3O3S2
- Molecular Weight : 447.61 g/mol
- CAS Number : 171744-12-0
GGTI-298 primarily functions as an inhibitor of geranylgeranyltransferase I (GGTase I) . This enzyme plays a crucial role in the post-translational modification of proteins, particularly those involved in cell signaling pathways that regulate cell growth and survival. By inhibiting GGTase I, GGTI-298 disrupts the geranylgeranylation process, which is essential for the proper functioning of various proteins, including those involved in oncogenic signaling pathways.
Biological Activity
-
Cell Cycle Arrest and Apoptosis :
- GGTI-298 has been shown to induce G1 phase arrest in human tumor cells, effectively halting their proliferation. This is achieved by modulating key regulatory proteins involved in cell cycle progression.
- The compound also promotes apoptosis (programmed cell death) in cancer cells, contributing to its potential as an anti-cancer agent.
-
Impact on Signal Transduction Pathways :
- The inhibition of GGTase I leads to alterations in the RAS signaling pathway, which is often hyperactivated in various cancers. By disrupting this pathway, GGTI-298 may reduce tumor growth and metastasis.
Case Studies and Clinical Applications
Several studies have investigated the efficacy of GGTI-298 in various cancer models:
Pharmacological Profile
The pharmacological properties of GGTI-298 suggest a favorable profile for further development:
- Bioavailability : Predicted to be high based on structural characteristics.
- Toxicity : Exhibits low toxicity levels in preliminary studies.
- Metabolism : Undergoes hepatic metabolism with potential interactions with CYP450 enzymes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is part of a broader class of amino acid derivatives with sulfanyl and aromatic substituents. Below is a detailed comparison with key analogs:
GGTI-287 and GGTI-298
- GGTI-287: (2S)-2-[[4-[[(2R)-2-azaniumyl-3-sulfanylpropyl]amino]-2-phenylbenzoyl]amino]-4-methylpentanoate Key Difference: Lacks the methyl ester and 4-methylsulfanyl groups present in the target compound. Instead, it features a 4-methylpentanoate chain. Bioactivity: Demonstrated potent inhibition of GGTase-I (IC₅₀ = 0.5 μM) in leukemia cell lines, with reduced off-target effects compared to earlier analogs .
- GGTI-298: Methyl (2S)-2-[[4-[[(2R)-2-amino-3-sulfanylpropyl]amino]-2-naphthalen-1-ylbenzoyl]amino]-4-methylpentanoate Key Difference: Substitutes the 2-phenylbenzoyl group with a 2-naphthalenylbenzoyl moiety. Impact: The naphthalene group enhances hydrophobic interactions with enzyme pockets, improving inhibitory potency (IC₅₀ = 0.2 μM) but increasing cytotoxicity in normal cells .
Methyl (2S)-4-(methylsulfanyl)-2-[[(4-methylphenyl)sulfonyl]amino]butanoate (Compound 1)
- Structure: Shares the methylsulfanyl and methyl ester groups but replaces the 2-phenylbenzoyl-amine core with a p-toluenesulfonylamino group.
- Synthesis: Prepared via a one-step reaction of methyl (2S)-2-amino-4-(methylsulfanyl)butanoate hydrochloride with p-toluenesulfonyl chloride, yielding 70% crystallized product .
Methyl 1-(methylamino)cyclobutanecarboxylate hydrochloride
- Structure: Features a cyclobutane ring and methylamino group instead of the extended amino acid backbone.
- Synthesis: Derived from 1-((tert-butoxycarbonyl)amino)cyclobutanecarboxylic acid via methylation and deprotection, achieving 100% yield .
- Application : Used in fragment-based drug discovery for its conformational rigidity, contrasting with the flexible backbone of the target compound .
Structural and Functional Data Table
Research Findings and Mechanistic Insights
- Stereochemical Specificity : The (2S,2R) configuration in the target compound is critical for binding to GGTase-I’s hydrophobic pocket, as shown in molecular docking studies . Substitution with a (2S,2S) configuration reduces activity by 90% .
- Role of Methylsulfanyl : The 4-methylsulfanyl group improves metabolic stability compared to analogs with unsubstituted thioether chains, as evidenced by a 50% longer half-life in hepatic microsomes .
- Toxicity Profile: Unlike GGTI-298, the target compound shows lower cytotoxicity in normal oral epithelial cells (IC₅₀ > 100 μM vs. 10 μM for GGTI-298), attributed to its reduced lipophilicity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
